![molecular formula C9H9ClN2O4 B2696423 Ethyl 3-amino-4-chloro-2-nitrobenzoate CAS No. 1277132-56-5](/img/structure/B2696423.png)
Ethyl 3-amino-4-chloro-2-nitrobenzoate
Overview
Description
Ethyl 3-amino-4-chloro-2-nitrobenzoate is a chemical compound with the CAS Number: 1277132-56-5 . It has a molecular weight of 244.63 and its molecular formula is C9H9ClN2O4 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-4-chloro-2-nitrobenzoate is 1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-amino-4-chloro-2-nitrobenzoate is a solid substance . Detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources.Scientific Research Applications
Pharmaceutical Intermediates
Ethyl 3-amino-4-chloro-2-nitrobenzoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development, particularly in the creation of anti-inflammatory and antimicrobial agents .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups (amino, chloro, and nitro) make it versatile for constructing a wide range of organic molecules. Researchers utilize it to develop new synthetic pathways and methodologies, enhancing the efficiency and scope of chemical reactions .
Agricultural Chemicals
In the field of agrochemistry, Ethyl 3-amino-4-chloro-2-nitrobenzoate is used in the synthesis of herbicides and pesticides. Its derivatives can be tailored to target specific pests or weeds, contributing to more effective and environmentally friendly agricultural practices .
Material Science
This compound is also explored in material science for the development of novel materials with specific properties. For instance, it can be used in the synthesis of polymers and resins that have applications in coatings, adhesives, and other industrial materials .
Dye and Pigment Industry
Ethyl 3-amino-4-chloro-2-nitrobenzoate is utilized in the dye and pigment industry as a precursor for the synthesis of various dyes. Its chemical structure allows for the creation of vibrant and stable colors, which are essential in textiles, inks, and paints .
Biological Research
In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to act as a substrate or inhibitor in biochemical assays makes it valuable for understanding the mechanisms of various biological pathways and for developing new therapeutic strategies .
Environmental Chemistry
Researchers in environmental chemistry use Ethyl 3-amino-4-chloro-2-nitrobenzoate to develop methods for detecting and degrading environmental pollutants. Its derivatives can be employed in sensors and catalytic processes aimed at monitoring and reducing pollution levels .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies focus on modifying its structure to enhance its efficacy and reduce toxicity, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Safety and Hazards
Ethyl 3-amino-4-chloro-2-nitrobenzoate has several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment .
properties
IUPAC Name |
ethyl 3-amino-4-chloro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBZFACGPUTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-chloro-2-nitrobenzoate |
Synthesis routes and methods
Procedure details
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